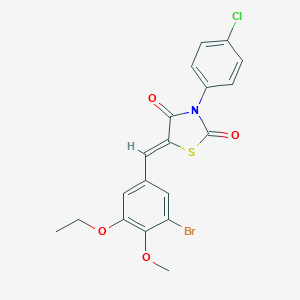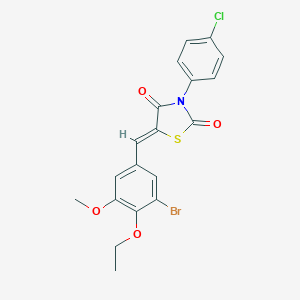![molecular formula C21H17ClINO4S B301239 (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301239.png)
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of thiazolidinediones and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects such as reduction in blood glucose levels, inhibition of tumor growth, and suppression of inflammation. It has also been shown to improve lipid metabolism and reduce oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its ability to activate PPARγ, which makes it a useful tool for studying the role of PPARγ in various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One of the potential directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent analogs of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione could lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a promising compound with potential applications in the field of medicine. Its ability to activate PPARγ and exhibit various biochemical and physiological effects makes it a useful tool for studying various biological processes. Further research is needed to fully understand its therapeutic potential and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of (5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde with ethyl 3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzoate in the presence of a base. The resulting product is then reacted with thiosemicarbazide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in the treatment of various diseases such as diabetes, cancer, and inflammation. It has been shown to exhibit anti-inflammatory, antidiabetic, and anticancer properties in various in vitro and in vivo studies.
Eigenschaften
Produktname |
(5Z)-3-(3-chlorophenyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C21H17ClINO4S |
Molekulargewicht |
541.8 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17ClINO4S/c1-3-8-28-19-16(23)9-13(10-17(19)27-4-2)11-18-20(25)24(21(26)29-18)15-7-5-6-14(22)12-15/h3,5-7,9-12H,1,4,8H2,2H3/b18-11- |
InChI-Schlüssel |
JPMICXPYXZRNRE-WQRHYEAKSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)OCC=C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)OCC=C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)
![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301169.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301170.png)
![2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301172.png)
![2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301173.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301175.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301176.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)